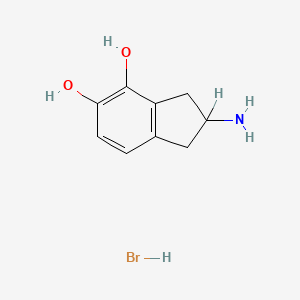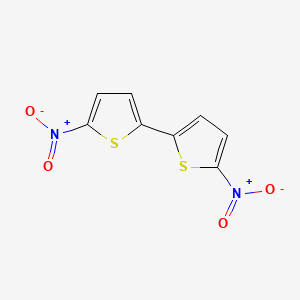
Methanethioamide, N-methyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanethioamide, N-methyl-N-phenyl- is an organic compound with the molecular formula C8H9NS. It is a thioamide, which means it contains a sulfur atom double-bonded to a carbon atom that is also bonded to a nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanethioamide, N-methyl-N-phenyl- can be synthesized through several methods. One common method involves the reaction of an amide with phosphorus sulfides such as phosphorus pentasulfide. This reaction replaces the oxygen atom in the amide with a sulfur atom, forming the thioamide . Another method involves the use of Lawesson’s reagent, which is a more modern and efficient way to introduce sulfur into the molecule .
Industrial Production Methods
In industrial settings, the production of Methanethioamide, N-methyl-N-phenyl- often involves large-scale reactions using phosphorus sulfides or Lawesson’s reagent. These methods are chosen for their efficiency and ability to produce high yields of the desired thioamide .
Analyse Des Réactions Chimiques
Types of Reactions
Methanethioamide, N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can convert the thioamide back to the corresponding amide.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Methanethioamide, N-methyl-N-phenyl- can produce sulfoxides or sulfones, while reduction can yield the corresponding amide .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Methanethioamide, N-methyl-N-phenyl- involves its interaction with various molecular targets. Thioamides are known to inhibit the enzyme thyroid peroxidase, which reduces the synthesis of thyroid hormones. This mechanism is particularly relevant in the treatment of thyroid disorders . Additionally, Methanethioamide, N-methyl-N-phenyl- can form stable complexes with proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioacetamide: Another well-known thioamide used as a source of the sulfide ion and in heterocyclic chemistry.
N,N-Dimethylthioformamide: Similar in structure but with different substituents on the nitrogen atom.
Uniqueness
Methanethioamide, N-methyl-N-phenyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
N-methyl-N-phenylmethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMTZQFCAFLQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=S)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483090 |
Source


|
| Record name | Methanethioamide, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36325-39-0 |
Source


|
| Record name | Methanethioamide, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)



![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)








